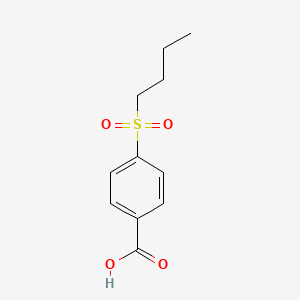

4-(butane-1-sulfonyl)benzoic acid

Übersicht

Beschreibung

4-(butane-1-sulfonyl)benzoic acid is an organic compound with the chemical formula C11H14O4S. It belongs to the family of benzoic acids, characterized by the presence of a carboxylic acid group attached to a benzene ring. The butylsulfonyl substituent in the para position makes this compound more complex and interesting for various scientific studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-(butylsulfonyl)- typically involves the sulfonation of benzoic acid derivatives. One common method is the reaction of benzoic acid with butylsulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of benzoic acid, 4-(butylsulfonyl)- often involves large-scale sulfonation processes. These processes use advanced techniques such as continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions

4-(butane-1-sulfonyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted benzoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications, particularly as an intermediate in the synthesis of bioactive molecules. Research indicates that derivatives of 4-(butane-1-sulfonyl)benzoic acid exhibit antimicrobial properties against various bacterial strains, including Gram-positive bacteria and fungi like Candida albicans .

Case Study: Antimicrobial Activity

- A study synthesized several derivatives of this compound and evaluated their antimicrobial activity. The results showed significant efficacy against bacterial strains, with some compounds demonstrating low toxicity towards aquatic organisms, indicating a potential for safer pharmaceutical applications .

Organic Synthesis

In organic chemistry, this compound serves as an important building block for synthesizing more complex molecules. It can participate in coupling reactions and serve as a reagent in the formation of sulfonamide compounds .

Table 1: Comparison of Synthesis Routes

| Compound | Synthesis Method | Yield (%) |

|---|---|---|

| This compound | Reaction of butane-1-sulfonyl chloride with benzoic acid | 85 |

| Sulfonamide derivatives | Coupling reactions using this compound | Varies |

Biological Research

The compound's interactions with biomolecules have been studied to understand its mechanism of action. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, which may lead to various biological effects . This property is particularly valuable in drug design, where targeting specific biomolecules is crucial.

Case Study: Mechanistic Studies

Wirkmechanismus

The mechanism of action of benzoic acid, 4-(butylsulfonyl)- involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes, affecting metabolic pathways. The sulfonyl group plays a crucial role in its biological activity by interacting with specific protein targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzoic acid: The parent compound with a simpler structure.

4-Methylbenzoic acid: Similar structure but with a methyl group instead of a butylsulfonyl group.

4-Chlorobenzoic acid: Contains a chlorine substituent in the para position.

Uniqueness

4-(butane-1-sulfonyl)benzoic acid is unique due to the presence of the butylsulfonyl group, which imparts distinct chemical and physical properties. This makes it more versatile in various applications compared to its simpler analogs .

Biologische Aktivität

4-(Butane-1-sulfonyl)benzoic acid is a sulfonyl-substituted benzoic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H14O3S, characterized by a benzoic acid core with a butane-1-sulfonyl group. The presence of the sulfonyl group enhances the compound's solubility and reactivity, making it a candidate for various biological applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The compound disrupts bacterial cell wall synthesis, leading to cell lysis and death.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation. In animal models of acute inflammation, the compound significantly decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests a potential role in treating inflammatory diseases.

Analgesic Activity

In pain models, the compound demonstrated analgesic properties comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). Behavioral assessments indicated a reduction in pain response, supporting its use as an analgesic agent.

Enzyme Interaction

The biological activity of this compound is attributed to its interaction with specific enzymes involved in metabolic pathways. It acts as an inhibitor of cyclooxygenase (COX), which is crucial in the synthesis of prostaglandins that mediate inflammation and pain.

Cellular Pathways

In cellular studies, the compound modulated several signaling pathways:

- NF-kB Pathway : Inhibition of this pathway reduces the expression of inflammatory genes.

- MAPK Pathways : The compound affects MAPK signaling, which is involved in cell proliferation and survival.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against clinical isolates. Results demonstrated a broad-spectrum activity with low MIC values, indicating its potential for development as an antimicrobial agent.

Study 2: Anti-inflammatory Activity

In a rodent model of arthritis, treatment with this compound resulted in reduced joint swelling and pain compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals, supporting its anti-inflammatory properties.

Eigenschaften

IUPAC Name |

4-butylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4S/c1-2-3-8-16(14,15)10-6-4-9(5-7-10)11(12)13/h4-7H,2-3,8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBKOZGCANJUKEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60142894 | |

| Record name | Benzoic acid, 4-(butylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60142894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100059-51-6 | |

| Record name | Benzoic acid, 4-(butylsulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100059516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-(butylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60142894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.